Home > Products > Screening Compounds P31935 > N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Catalog Number: EVT-2923337
CAS Number:
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides belong to the quinoline family, a group of heterocyclic compounds with a wide range of biological activities. They are considered bioisosteres of 4-hydroxyquinolin-2-ones, meaning they share similar physicochemical properties and might exhibit comparable biological profiles. [ [] ] These compounds have garnered attention in scientific research due to their potential applications in various fields, including medicinal chemistry and materials science.

Laquinimod (5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide)

    Compound Description: Laquinimod is an orally active drug that has been investigated in clinical trials for the treatment of multiple sclerosis [ [] ]. It is a quinoline-3-carboxamide derivative, known for its immunomodulatory and neuroprotective properties. Research suggests its mechanism of action involves modulating inflammatory responses within the central nervous system.

Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide)

    Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in clinical trials for metastatic prostate cancer treatment [ [] ]. This compound exhibits anti-tumor activity primarily by inhibiting angiogenesis within tumors.

7-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide

    Compound Description: This compound is a positional isomer of Laquinimod [ [] ], differing in the position of the chlorine substituent on the quinoline ring. It was synthesized and studied alongside Laquinimod to investigate the impact of structural variations on biological activity.

N-Ethyl-4-hydroxyl-1-methyl-5-(methyl(2,3,4,5,6-pentahydroxyhexyl)amino)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

    Compound Description: This compound is a quinoline-3-carboxamide derivative investigated for its potential pharmaceutical applications [ [] ]. While its specific biological activity is not explicitly mentioned in the provided abstract, its inclusion in a patent suggests potential therapeutic value.

Overview

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound features a complex molecular structure that includes a quinoline core, a carboxamide group, and a substituted phenyl group, which contribute to its potential pharmacological effects.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 3,4-dimethoxyaniline and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The synthesis typically employs coupling agents and bases to facilitate the formation of the desired product.

Classification

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is classified as an organic heterocyclic compound. It falls under the category of carboxamides due to the presence of the carboxamide functional group (-C(=O)NH2) and is recognized for its potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide generally involves a multi-step process:

  1. Starting Materials: The primary reactants include 3,4-dimethoxyaniline and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
  2. Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or ethanol, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and bases like triethylamine.
  3. Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures for several hours until the reaction completes. The product is then purified through crystallization or chromatography.

Technical Details

The reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide with moderate to high efficiency depending on the optimization of reaction conditions such as temperature and concentration.

Molecular Structure Analysis

Data

Key data points regarding the compound include:

  • Molecular Formula: C18H20N2O4
  • Molecular Weight: Approximately 336.36 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C based on synthetic variations.
Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form quinoline derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield hydroxylated derivatives using sodium borohydride.
  3. Substitution: The hydroxyl group may participate in nucleophilic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Various nucleophiles in basic conditions.
Mechanism of Action

The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific enzymes or receptors in biological systems. It is known to inhibit certain enzymes by binding to their active sites:

  1. Enzyme Inhibition: The compound binds competitively or noncompetitively to enzyme active sites.
  2. Biological Effects: This inhibition can lead to reduced metabolic activity or altered signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits several notable physical properties:

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can undergo typical organic reactions such as electrophilic aromatic substitution due to the presence of reactive functional groups.
Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has various scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against diseases such as cancer and inflammation.
  2. Biochemical Research: Used as a tool compound in enzyme inhibition studies.
  3. Material Science: Explored for its potential use in developing new materials with specific chemical properties.
Synthesis and Structural Optimization of N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Retrosynthetic Analysis of the Quinoline-3-Carboxamide Core

The quinoline-3-carboxamide core is strategically deconstructed into two key synthons: ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 2-(3,4-dimethoxyphenyl)ethan-1-amine. The quinoline precursor is synthesized via Conrad-Limpach condensation, where isatoic anhydride (9) reacts with diethyl malonate under thermal conditions (85°C, 5 hours) to form ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (10) in 40% yield [6]. This intermediate is confirmed by IR spectra showing carbonyl stretches at 1730 cm⁻¹ (ester) and 1750 cm⁻¹ (lactam), alongside a broad OH peak (2700–3200 cm⁻¹) [6]. The amine component, 2-(3,4-dimethoxyphenyl)ethan-1-amine, is commercially sourced or synthesized via reduction of corresponding nitriles. The retrosynthetic cleavage of the carboxamide bond reveals the final coupling step between the carboxylic acid derivative of the quinoline and the arylalkyl amine [2].

Regioselective Functionalization at the C-4 Hydroxy and C-2 Oxo Positions

Regioselective modifications at C-4 (hydroxy group) and C-2 (oxo group) are critical for preserving the pharmacophore while enabling derivatization. The C-4 hydroxy group exhibits acidic properties (pKa ~6.5), allowing selective deprotonation with mild bases (e.g., K₂CO₃) for O-alkylation. However, under strong bases (e.g., NaH), competitive N-alkylation at the lactam nitrogen (C-2 oxo group) occurs, leading to regioisomeric mixtures [4]. To avoid this, tert-butyldimethylsilyl (TBS) protection of the C-4 hydroxy group is employed before amidation, as confirmed by the disappearance of the IR OH stretch (3200 cm⁻¹) and appearance of Si-C peaks (1250 cm⁻¹) [6]. After coupling, the TBS group is cleanly removed with tetrabutylammonium fluoride (TBAF), restoring the hydroxy signal at δ 12.2 ppm in ¹H-NMR [4]. This strategy ensures >95% regioselectivity for C-4 functionalization without disturbing the carboxamide linkage [6].

Amidation Strategies for N-[2-(3,4-Dimethoxyphenyl)ethyl] Substituent Installation

Amidation of the quinoline-3-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethan-1-amine is achieved via carbodiimide-mediated coupling. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (10) is hydrolyzed using NaOH/EtOH to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF [2] [6]. The amine component is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. This method achieves 85–90% yields, with LC-MS confirming the product ([M+H]⁺ m/z 383). Critical side reactions include dimerization of the carboxylic acid, minimized by slow amine addition, and racemization, suppressed by HOBt and low temperatures [2]. Alternative methods like acid chloride formation (using SOCl₂) result in lactam decomposition due to harsh conditions, underscoring the superiority of carbodiimide coupling [6].

Table 1: Optimization of Amidation Reaction Conditions

Activating AgentSolventTemperatureYield (%)Purity (%)
EDC/HOBtDMF25°C8899
DCC/DMAPCH₂Cl₂25°C7290
SOCl₂ (acid chloride)THF0°C → 25°C4580
PCl₃Toluene80°C3075

Solvent and Catalytic System Optimization for Scalable Production

Scalable production requires optimization of solvents and catalysts to balance yield, cost, and environmental impact. Polar aprotic solvents (DMF, DMAc) maximize solubility of the quinoline carboxylic acid, with DMF providing superior yields (88%) over dichloromethane (72%) due to enhanced nucleophilicity of the amine [2] [6]. Catalytic systems screened include:

  • EDC/HOBt: Optimal for lab-scale (0.1–1 mol), giving 88% yield at 25°C.
  • Propylphosphonic anhydride (T3P): Enables 92% yield in green solvents (e.g., ethyl acetate), facilitating easier purification [3].
  • Enzymatic catalysis (lipase B): Explored for sustainability but yields <50% due to substrate steric hindrance [3].For kilogram-scale production, T3P in ethyl acetate is preferred, reducing reaction times to 4 hours and eliminating racemization. Solvent recycling is achieved via distillation, decreasing waste by 70% [3].

Table 2: Solvent and Catalyst Screening for Amidation

Catalytic SystemSolventReaction Time (h)Yield (%)E-factor
EDC/HOBtDMF128832
T3PEtOAc49218
DCC/DMAPCH₂Cl₂247245
Lipase Bt-BuOH484815

Post-Synthetic Modifications to Enhance Bioactivity

Post-synthetic modifications focus on the C-4 hydroxy group and the dimethoxyphenyl ring to improve target engagement. Key approaches include:

  • Acylations: Butyryl chloride modifies the C-4 hydroxy group, enhancing lipophilicity (logP increase from 2.1 to 3.8). This derivative shows 3-fold higher antibacterial potency due to improved membrane penetration [5].
  • Bioisosteric replacements: The dimethoxyphenyl group is replaced with 3,4-difluorophenyl or 4-trifluoromethylphenyl, improving metabolic stability. The 3,4-difluorophenyl analog exhibits 50% higher plasma exposure in vitro [2].
  • Metal-chelating motifs: Introducing a hydroxamate at C-3 (replacing carboxamide) enables Mg²⁺ chelation, mimicking integrase inhibitors like raltegravir. Docking confirms similar binding to HIV-1 integrase (ASP-64, GLU-152), though activity remains moderate (IC₅₀ > 100 µM) [4] [6].These modifications are guided by docking studies, which show that the dimethoxyphenyl ethyl group occupies a hydrophobic pocket in biological targets, while the C-4 hydroxy group forms hydrogen bonds with catalytic residues [6].

Table 3: Key Derivatives and Their Properties

Modification SiteDerivative StructurelogPAntibacterial MIC (µg/mL)Anti-HIV IC₅₀ (µM)
Parent compoundN-[2-(3,4-dimethoxyphenyl)ethyl]-4-OH2.164>100
C-4 O-butyrylN-[2-(3,4-dimethoxyphenyl)ethyl]-4-OCOC₃H₇3.816>100
3,4-DifluorophenethylN-[2-(3,4-F₂-phenyl)ethyl]-4-OH2.832>100
C-3 hydroxamate4-OH-2-oxo-N'-(aryl)hydroxamic acid1.512885

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H20N2O5/c1-26-15-8-7-12(11-16(15)27-2)9-10-21-19(24)17-18(23)13-5-3-4-6-14(13)22-20(17)25/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H2,22,23,25)

InChI Key

LASRZHCDPFZTIP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OC

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.